5-chloro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide
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Overview
Description
5-Chloro-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]naphthalene-1-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]naphthalene-1-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the benzotriazole core: This can be achieved by reacting 4-methoxyaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the benzotriazole.
Coupling with naphthalene derivative: The benzotriazole derivative is then coupled with a naphthalene-1-carboxylic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) to form amines.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-Chloro-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[2-methoxy-5-(phenylamino)carbonyl]phenylazo]naphthalene-2-carboxamide
Uniqueness
5-Chloro-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]naphthalene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H17ClN4O2 |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
5-chloro-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C24H17ClN4O2/c1-31-17-11-9-16(10-12-17)29-27-22-13-8-15(14-23(22)28-29)26-24(30)20-6-2-5-19-18(20)4-3-7-21(19)25/h2-14H,1H3,(H,26,30) |
InChI Key |
UFMXZWMHXUICQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC5=C4C=CC=C5Cl |
Origin of Product |
United States |
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